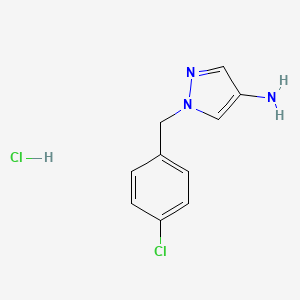

1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC13309291

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2N3 |

|---|---|

| Molecular Weight | 244.12 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |

| Standard InChI Key | QLAIVTKUSWERLD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted with a 4-chlorobenzyl group at the 1-position and an amine group at the 4-position. The hydrochloride salt enhances solubility in polar solvents, critical for biological applications . Key structural identifiers include:

-

IUPAC Name: 1-[(4-Chlorophenyl)methyl]pyrazol-4-amine hydrochloride

-

SMILES: C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl

Physicochemical Characteristics

-

Molecular Weight: 244.12 g/mol

-

Solubility: Highly soluble in water and polar organic solvents (e.g., DMF, DMSO) due to the hydrochloride moiety.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Alkylation of 4-Aminopyrazole:

-

4-Aminopyrazole reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

-

Reaction:

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.

-

Industrial Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhance reaction efficiency and scalability.

-

Catalytic Systems: Palladium on carbon (Pd/C) or platinum catalysts improve selectivity during reductive steps, as demonstrated in analogous pyrazole syntheses .

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Properties

Pyrazole derivatives interfere with oncogenic pathways:

-

Apoptosis Induction: Activation of caspase-3/7 in breast cancer cells (MCF-7).

-

Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling, reducing tumor angiogenesis.

Anti-Inflammatory Effects

-

COX-2 Inhibition: Analogs reduce prostaglandin E₂ synthesis by >50% at 10 µM.

-

NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for:

-

Antiretroviral Agents: Pyrazole cores are integral to non-nucleoside reverse transcriptase inhibitors.

-

Antipsychotics: Structural analogs target dopamine D₂ receptors.

Biochemical Probes

-

Enzyme Inhibition Studies: Used to map active sites of cytochrome P450 isoforms.

-

Receptor Binding Assays: Radiolabeled derivatives quantify affinity for serotonin receptors.

Future Research Directions

Pharmacological Optimization

-

Structure-Activity Relationships (SAR): Modifying the chlorobenzyl group to enhance blood-brain barrier permeability.

-

Prodrug Development: Ester derivatives to improve oral bioavailability.

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume